molecular formula C29H28N2O4 B14946023 N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide

N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide

Cat. No.: B14946023
M. Wt: 468.5 g/mol
InChI Key: VSIYHFHNZYIFKG-UHFFFAOYSA-N
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Description

N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes benzamide and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent benzoylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzamide and oxazolidinone moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-benzoyl-N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]benzamide

InChI

InChI=1S/C29H28N2O4/c1-21-29(4,20-28(2,3)24-18-12-7-13-19-24)35-27(34)30(21)31(25(32)22-14-8-5-9-15-22)26(33)23-16-10-6-11-17-23/h5-19H,1,20H2,2-4H3

InChI Key

VSIYHFHNZYIFKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)N(C(=O)O1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4

Origin of Product

United States

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